Unique Reactivity: Non-Enolizable Electrophile in Crossed Aldol Reactions
2,2-Dimethylpentanal lacks alpha-hydrogens due to its gem-dimethyl substitution, rendering it non-enolizable . In contrast, close analogs like 2-methylpentanal possess alpha-hydrogens and are enolizable [1]. In a crossed aldol reaction with an enolizable aldehyde (e.g., butanal), 2,2-dimethylpentanal can only function as the electrophile, leading to a single cross-product [2]. 2-methylpentanal, however, can act as both nucleophile and electrophile, resulting in a mixture of cross- and self-condensation products [3].
| Evidence Dimension | Aldol reaction pathway/selectivity |
|---|---|
| Target Compound Data | Exclusive electrophile; single cross-product |
| Comparator Or Baseline | 2-methylpentanal (CAS 123-15-9): Dual electrophile/nucleophile; product mixture |
| Quantified Difference | Reaction outcome: Single product vs. complex mixture |
| Conditions | Base-catalyzed aldol condensation (e.g., NaOH, H₂O) |
Why This Matters
For researchers, this ensures high yield of a single, predictable product, simplifying purification and increasing synthetic efficiency.
- [1] StudyX.ai. (2024). 10 Which of the following will NOT undergo aldol condensation. Retrieved from https://studyx.ai View Source
- [2] Chegg. (2021). What is the predicted major product of the reaction shown? butanal + 2,2-dimethylpentanal NaOH, H2O. Retrieved from https://www.chegg.com View Source
- [3] Chegg. (2021). What is the predicted major product of the reaction shown? butanal + 2-methylpentanal NaOH, H2O. Retrieved from https://www.chegg.com View Source
